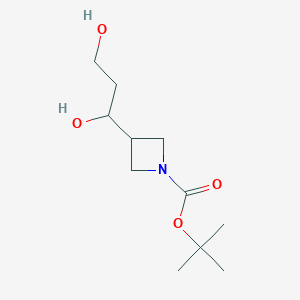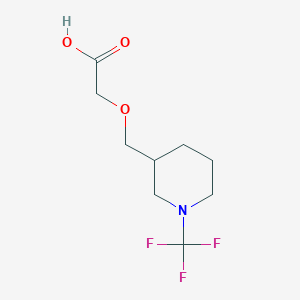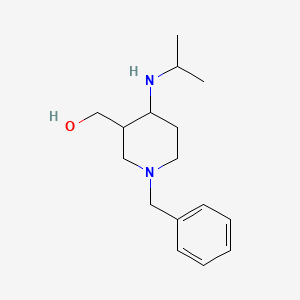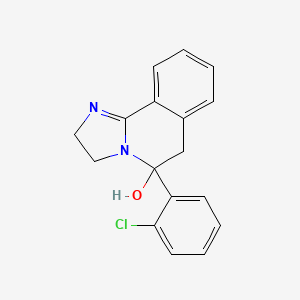![molecular formula C10H16S B13961222 6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl- CAS No. 6784-08-3](/img/structure/B13961222.png)
6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl- is an organic compound with the molecular formula C10H16S. It is a bicyclic compound containing a sulfur atom, which contributes to its unique chemical properties. This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diene with a thiol in the presence of a catalyst to form the bicyclic structure. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of advanced catalytic systems can also enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The bicyclic structure allows for substitution reactions at specific positions, often facilitated by the presence of the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Aplicaciones Científicas De Investigación
6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying sulfur-containing bicyclic systems.
Biology: The compound’s unique structure makes it a useful probe for studying biological systems, particularly those involving sulfur metabolism.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use as a precursor for drug development.
Mecanismo De Acción
The mechanism by which 6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl- exerts its effects involves interactions with various molecular targets and pathways. The sulfur atom plays a crucial role in these interactions, often participating in redox reactions and forming stable complexes with metal ions. These interactions can influence the compound’s reactivity and stability, making it a valuable tool in both chemical and biological research .
Comparación Con Compuestos Similares
Similar Compounds
4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane: This compound is similar in structure but lacks the double bond present in 6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl-.
6-Thiabicyclo[3.2.1]octane, 4,7,7-trimethyl-, endo-: Another structurally related compound with different stereochemistry.
Uniqueness
6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl- is unique due to the presence of the double bond and the specific arrangement of the sulfur atom within the bicyclic structure. This configuration imparts distinct chemical properties, such as enhanced reactivity and stability, which are not observed in its saturated counterparts .
Propiedades
Número CAS |
6784-08-3 |
|---|---|
Fórmula molecular |
C10H16S |
Peso molecular |
168.30 g/mol |
Nombre IUPAC |
4,7,7-trimethyl-6-thiabicyclo[3.2.1]oct-3-ene |
InChI |
InChI=1S/C10H16S/c1-7-4-5-8-6-9(7)11-10(8,2)3/h4,8-9H,5-6H2,1-3H3 |
Clave InChI |
ODZMYNHWVMNAFY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC2CC1SC2(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(3-Methoxyphenyl)-N-[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]acetamide](/img/structure/B13961170.png)


![N-(2-Benzo[d]isoxazol-3-yl-acetyl)-4-chloro-benzenesulfonamide](/img/structure/B13961181.png)






